4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonyl chloride
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Overview
Description
4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonyl chloride is a chemical compound with the following properties:
CAS Number: 1354954-42-9
Molecular Formula: C₈H₈BrClO₄S₂
Molecular Weight: 347.63 g/mol
Preparation Methods
Synthetic Routes:: The synthetic preparation of this compound involves introducing a bromine atom and sulfonyl chloride group onto a benzene ring. Specific methods include:
Bromination: Bromination of 3-(ethanesulfonyl)benzenesulfonyl chloride using bromine or a brominating agent.
Sulfonylation: Sulfonation of 4-bromobenzenesulfonyl chloride with ethanesulfonyl chloride.
Bromination: Typically carried out in an organic solvent (e.g., chloroform, dichloromethane) with bromine or N-bromosuccinimide (NBS) as the brominating agent.
Sulfonylation: Reaction with ethanesulfonyl chloride in the presence of a Lewis acid catalyst (such as AlCl₃) at low temperatures.
Industrial Production:: Industrial-scale production methods may involve continuous flow processes or batch reactions. Optimization ensures high yield and purity.
Chemical Reactions Analysis
Reactions::
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the sulfonyl chloride group.
Reduction Reactions: Reduction of the sulfonyl chloride to the corresponding sulfonamide or sulfone.
Oxidation Reactions: Oxidation of the bromine atom to form other functional groups.
Nucleophilic Substitution: Amines, thiols, or other nucleophiles in the presence of a base (e.g., pyridine).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
- Nucleophilic substitution: Formation of sulfonamides or sulfones.
- Reduction: Formation of the corresponding sulfonamide.
- Oxidation: Formation of other functional groups.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: As a potential drug candidate due to its sulfonyl chloride moiety.
Organic Synthesis: Building block for more complex molecules.
Materials Science: Used in the preparation of functionalized materials.
Mechanism of Action
The exact mechanism of action depends on the specific application. It may involve:
Covalent Modification: Reacting with biological molecules (e.g., proteins) via nucleophilic attack.
Enzyme Inhibition: Interfering with enzyme activity.
Comparison with Similar Compounds
While 4-Bromo-3-(ethanesulfonyl)benzene-1-sulfonyl chloride is unique due to its specific combination of functional groups, similar compounds include:
4-Bromobenzenesulfonyl chloride: Shares the bromine and sulfonyl chloride groups.
4-Trifluoromethylbenzenesulfonyl chloride: Contains a trifluoromethyl group instead of the bromine atom.
4-Bromo-3-fluorobenzenesulfonyl chloride: Similar structure with a fluorine atom instead of the ethanesulfonyl group.
Properties
Molecular Formula |
C8H8BrClO4S2 |
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Molecular Weight |
347.6 g/mol |
IUPAC Name |
4-bromo-3-ethylsulfonylbenzenesulfonyl chloride |
InChI |
InChI=1S/C8H8BrClO4S2/c1-2-15(11,12)8-5-6(16(10,13)14)3-4-7(8)9/h3-5H,2H2,1H3 |
InChI Key |
VXPRKASHJDDIBO-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)Br |
Origin of Product |
United States |
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